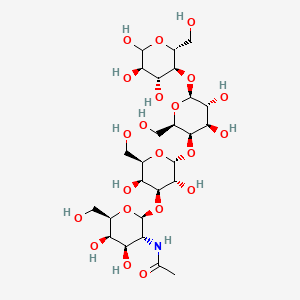

Globotetraose

Description

Significance of Glycosphingolipids in Biological Systems

Globotetraose (B1165421) is a key component of a class of lipids called glycosphingolipids (GSLs). wikipedia.org These molecules are integral to the outer leaflet of the cell membrane, with their carbohydrate portions extending into the extracellular space. frontiersin.orgnih.gov This positioning allows them to play pivotal roles in a vast array of cellular functions.

Glycosphingolipids are essential for:

Cell-to-cell communication and recognition: The unique carbohydrate patterns on the surface of cells, dictated by GSLs, act as identifiers, allowing cells to interact with each other to form tissues and organs. iomcworld.org

Signal transduction: GSLs can act as receptors or co-receptors for signaling molecules, triggering intracellular cascades that govern cellular behavior. iomcworld.orgavantiresearch.com

Membrane stability: They contribute to the structural integrity and fluidity of the cell membrane. iomcworld.org

Modulation of cellular processes: GSLs are involved in regulating cell growth, adhesion, motility, and even programmed cell death (apoptosis). frontiersin.orgnih.gov

Development and disease: The expression of specific GSLs changes during embryonic development and can be altered in various diseases, including cancer. wikipedia.orgfrontiersin.orgnih.gov

The importance of GSLs is underscored by the severe consequences of their malfunction. Inherited defects in the enzymes responsible for breaking down GSLs can lead to their accumulation in various organs, resulting in serious conditions known as sphingolipidoses, such as Tay-Sachs disease and Gaucher's disease. wikipedia.org

Overview of Globo-series Glycans

This compound belongs to the globo-series of glycans, a family of neutral glycosphingolipids. nih.gov The core structure of this series is typically GalNAcβ3Galα4Galβ4Glc linked to a ceramide lipid. nih.gov These glycans are often found clustered in specialized regions of the cell membrane known as lipid rafts. nih.gov

The globo-series includes several important members, each with distinct roles:

Globotriaosylceramide (Gb3): A precursor in the biosynthesis of other globo-series glycans. It is notably the receptor for Shiga toxins produced by certain strains of E. coli. frontiersin.org

This compound (as Globotetraosylceramide, Gb4): The focus of this article, Gb4 serves as a precursor for more complex globo-series glycans. mdpi.com It is also recognized as the P antigen in the P blood group system. elicityl-oligotech.comgoogle.com

Stage-Specific Embryonic Antigen-3 (SSEA-3): Formed by the addition of a galactose residue to Gb4, SSEA-3 is a marker for human embryonic stem cells. nih.govmdpi.com

Stage-Specific Embryonic Antigen-4 (SSEA-4): A derivative of SSEA-3, SSEA-4 is also a stem-cell marker. nih.gov

Globo H: This complex glycan is overexpressed on the surface of various cancer cells, including breast, colon, and prostate cancers, making it a target for cancer immunotherapy research. nih.gov

The biosynthesis of these complex structures is a stepwise process catalyzed by specific enzymes called glycosyltransferases. For instance, the enzyme β-1,3-galactosyltransferase 5 (B3GALT5) is responsible for converting Gb4 into SSEA-3 by adding a galactose molecule. mdpi.comnih.gov

Historical Perspectives in this compound Research

The study of glycosphingolipids dates back to the late 19th century with the work of German chemist Johannes Thudichum, who first identified these novel lipid compounds in the human brain. creative-proteomics.com However, the specific elucidation of this compound's structure and its biological significance is a more recent endeavor, driven by advancements in analytical techniques.

Key milestones in this compound research include:

The discovery of Verotoxin (Shiga toxin): In 1977, the discovery of a toxin from E. coli that was potent against Vero cells (a cell line from African green monkey kidneys) paved the way for identifying its receptor. frontiersin.orgfrontiersin.org This toxin was later found to be nearly identical to the Shiga toxin from Shigella dysenteriae. frontiersin.org

Identification of Gb3 as the Shiga toxin receptor: Research in the 1980s identified globotriaosylceramide (Gb3) as the primary receptor for Shiga toxins. frontiersin.org

Recognition of Gb4 as a receptor: Subsequent research revealed that a variant of the Shiga toxin, Stx2e, produced by E. coli strains causing edema disease in pigs, preferentially binds to globotetraosylceramide (Gb4). nih.govasm.org This finding highlighted the subtle but crucial differences in receptor specificity among toxins.

Advancements in synthesis: The rise of glycobiology has spurred the development of methods for synthesizing oligosaccharides like this compound in larger quantities. researchgate.net Both chemical and enzymatic synthesis approaches have been explored, with metabolic engineering of bacteria like E. coli showing promise for large-scale production. ucl.ac.uknih.gov This has been crucial for enabling more extensive research into their biological functions.

The ongoing research into this compound and other globo-series glycans continues to uncover their complex roles in health and disease, opening new avenues for therapeutic interventions.

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-,18-,19-,20-,21+,22+,23?,24+,25+,26-/m1/s1 |

InChI Key |

JMPCSGHAAIDYIN-WASRWFGHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Globotetraose

Enzymatic Pathways in Mammalian Systems

In mammalian cells, globotetraose (B1165421) is a key component of the globo-series glycosphingolipids. Its biosynthesis occurs through the sequential addition of monosaccharides to a lipid precursor, a process catalyzed by specific enzymes located primarily in the Golgi apparatus. uniprot.org

Beta-1,3-galactosyltransferase 5 (B3GALT5) is a crucial enzyme in the elongation of globo-series glycosphingolipids. wikipedia.orgacs.org It is a type II membrane-bound glycoprotein belonging to the beta-1,3-galactosyltransferase (beta3GalT) gene family. wikipedia.org The primary role of B3GALT5 is to catalyze the transfer of galactose (Gal) from a UDP-galactose donor to an acceptor sugar. uniprot.org Specifically, in the context of the globo-series pathway, B3GALT5 is responsible for the conversion of globotetraosylceramide (Gb4Cer), which contains the this compound structure, into globopentaosylceramide (Gb5Cer or SSEA-3) by adding a galactose residue. acs.orguniprot.org

While B3GALT5 acts on this compound, it is not directly involved in its synthesis. Instead, it catalyzes the subsequent elongation step. Research indicates that the expression and activity of B3GALT5 can be correlated with tumor progression in certain cancers, where elevated levels of its products, like SSEA-3 and Globo-H, are observed. acs.orgnih.govnih.gov The regulation of the B3GALT5 gene is complex, with studies showing that its transcription can be influenced by various factors, including the methylation status of its promoter region and the activity of specific transcription factors. nih.gov For instance, an endogenous retroviral long terminal repeat acts as a dominant promoter for B3GALT5 in the colon. wikipedia.org

The biosynthesis of this compound begins with precursor glycosphingolipids and proceeds through a series of elongation steps, each mediated by a specific glycosyltransferase. The foundational precursor is Lactosylceramide (LacCer).

The pathway is as follows:

Synthesis of Globotriaosylceramide (Gb3Cer): The first step is the addition of an α-1,4-linked galactose to Lactosylceramide. This reaction is catalyzed by the enzyme α-1,4-galactosyltransferase (also known as Gb3/CD77 synthase).

Synthesis of Globotetraosylceramide (Gb4Cer): The this compound structure is completed by the addition of a β-1,3-linked N-acetylgalactosamine (GalNAc) to Gb3Cer. This crucial step is catalyzed by β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1), also known as Gb4 synthase.

This sequential enzymatic process ensures the precise assembly of the this compound oligosaccharide on the ceramide lipid anchor, forming the glycosphingolipid globotetraosylceramide, commonly known as Gb4.

Table 1: Key Mammalian Enzymes in Globo-series Biosynthesis

| Enzyme | Gene | Function |

| α-1,4-galactosyltransferase | A4GALT | Adds α-1,4-galactose to Lactosylceramide to form Globotriaosylceramide (Gb3Cer). |

| β-1,3-N-acetylgalactosaminyltransferase 1 | B3GALNT1 | Adds β-1,3-N-acetylgalactosamine to Gb3Cer to form Globotetraosylceramide (Gb4Cer). |

| Beta-1,3-galactosyltransferase 5 | B3GALT5 | Adds β-1,3-galactose to Globotetraosylceramide (Gb4Cer) to form Globopentaosylceramide (Gb5Cer/SSEA-3). acs.orguniprot.org |

Microbial Biosynthesis of this compound-containing Structures

Certain Gram-negative bacteria, notably the human pathogen Haemophilus influenzae, can synthesize oligosaccharide structures that mimic host glycans, including this compound. oup.comnih.gov In these microbes, the this compound structure is not part of a glycosphingolipid but is instead a component of the lipopolysaccharide (LPS) molecule in the outer membrane. oup.comwikipedia.org Specifically, it is part of the lipooligosaccharide (LOS), a form of LPS that lacks the repeating O-antigen. mdpi.comnih.gov

In Haemophilus influenzae, the synthesis of the this compound epitope on the LOS is determined by a set of specific glycosyltransferase genes. oup.com Two key enzymes, LgtC and LgtD, are responsible for the final steps in constructing the this compound structure. oup.com

lgtC : This gene encodes an α-1,4-galactosyltransferase. The LgtC enzyme catalyzes the addition of an α-D-Galactose residue to the growing oligosaccharide chain, a critical step in forming the globotriose (B1671595) intermediate. oup.comnih.gov

lgtD : This gene encodes a β-1,3-N-acetylgalactosaminyltransferase. oup.comnih.gov The LgtD enzyme is responsible for adding the terminal β-D-N-acetylgalactosamine residue to the globotriose structure, thereby completing the this compound moiety (β-d-GalpNAc-(1→3)-α-d-Galp-(1→4)-β-d-Galp-(1→4)-β-d-Glcp). oup.com Interestingly, research has shown that LgtD also possesses a secondary β-1,3-galactosyltransferase activity, allowing it to synthesize globopentaose from this compound under certain conditions. nih.govresearchgate.net

The genes responsible for LOS biosynthesis in bacteria are often organized into biosynthetic gene clusters (BGCs). nih.govnih.govmdpi.com In H. influenzae strain RM118, the genes lpsA, lic2A, lgtC, and lgtD are all required for the sequential addition of sugar residues to the inner-core heptose to form the complete this compound structure. oup.com These genes are predicted to encode glycosyltransferase enzymes involved in the elongation of the oligosaccharide chain. oup.comnih.gov The clustering of these genes facilitates their coordinated regulation and ensures the efficient assembly of the complex LOS molecule. youtube.com The study of these BGCs is essential for understanding how pathogens construct specific surface epitopes that are crucial for their interaction with the host. oup.commdpi.comresearchgate.net

Table 2: Key Glycosyltransferase Genes in H. influenzae this compound Biosynthesis

| Gene | Encoded Enzyme | Function in this compound Pathway |

| lgtC | α-1,4-galactosyltransferase | Adds an α-D-Galactose residue to the precursor, forming the Galα(1→4)Gal linkage characteristic of globotriose. oup.comnih.gov |

| lgtD | β-1,3-N-acetylgalactosaminyltransferase | Adds the terminal β-D-N-acetylgalactosamine residue to the globotriose structure, completing the this compound epitope. oup.comresearchgate.net |

Phase variation is a mechanism used by bacteria to generate phenotypic diversity within a clonal population by reversibly turning genes on and off. nih.govle.ac.uknih.gov This process is particularly common for genes encoding surface structures like LOS. nih.gov In H. influenzae, several LOS biosynthetic genes, including lgtC, are subject to phase variation. nih.gov

This regulation often occurs through a mechanism called slipped-strand mispairing in regions of simple sequence repeats (SSRs) within the gene's coding or promoter region. nih.gov For the lgtC gene, tetranucleotide repeats can cause the gene to shift in and out of the correct reading frame. nih.govnih.gov When the gene is "on" (in-frame), the LgtC enzyme is produced, and the this compound precursor epitope is synthesized. nih.gov When the gene is "off" (out-of-frame), the enzyme is not produced, resulting in a truncated LOS structure lacking this epitope. nih.govnih.gov This ability to rapidly and reversibly alter its surface LOS structure allows a population of H. influenzae to adapt to different host environments and evade the host immune system. nih.govnih.gov For instance, the expression of the LgtC-dependent epitope has been linked to high-level serum resistance in certain strains. nih.govnih.gov

Nucleotide Sugar Metabolism and In Vitro Regeneration Systems for this compound Synthesis

The enzymatic synthesis of complex oligosaccharides like this compound is fundamentally dependent on nucleotide sugars, which serve as activated monosaccharide donors for glycosyltransferase enzymes. wikipedia.orgnih.gov In the biosynthesis of this compound (GalNAcβ1→3Galα1→4Galβ1→4Glc), the key nucleotide sugar is UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov This molecule provides the N-acetylgalactosamine (GalNAc) residue that is transferred to the acceptor substrate, globotriose, by a specific β-1,3-N-acetylgalactosaminyltransferase, such as the LgtD enzyme from Haemophilus influenzae. nih.govnih.gov

A well-established strategy for UDP-GalNAc regeneration involves a cascade of enzymatic reactions that recycle the UDP byproduct and synthesize the required donor substrate. nih.govnih.gov The core of this regeneration is the conversion of the more readily available UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-GalNAc, a reaction catalyzed by the enzyme UDP-N-acetylglucosamine C4 epimerase (GALE). nih.govwikipedia.org This epimerase facilitates the interconversion between the two nucleotide sugars. researchgate.net

To create a self-sustaining cycle, additional enzymes are employed to regenerate UDP-GlcNAc from basic precursors and to recycle the UDP released during the main glycosylation step. A comprehensive regeneration cycle has been demonstrated using a six-enzyme system. nih.govnih.gov This system efficiently synthesizes this compound by coupling the LgtD glycosyltransferase activity with the UDP-GalNAc regeneration pathway. nih.gov The enzymes in this cascade are typically sourced from microorganisms like Escherichia coli and Plesiomonas shigelloides and can be overexpressed and purified for use in a one-pot synthesis reaction. nih.govnih.gov

The process begins with simple, inexpensive substrates. As the β-1,3-N-acetylgalactosaminyltransferase consumes UDP-GalNAc to produce this compound, the regeneration system immediately works to replenish the donor pool. researchgate.net This multi-enzyme approach not only makes the synthesis of this compound more cost-effective but also provides a versatile platform for producing other important glycans that require a GalNAc moiety. nih.gov

Interactive Data Table: Key Enzymes in the In Vitro UDP-GalNAc Regeneration System for this compound Synthesis

The following table details the enzymes used in a proven multi-enzyme cascade for the regeneration of UDP-GalNAc. nih.govnih.gov

| Enzyme | Source Organism | Function in the Regeneration Cascade |

| β-1,3-N-acetylgalactosaminyltransferase | Haemophilus influenzae | Catalyzes the primary synthesis reaction: transfers GalNAc from UDP-GalNAc to globotriose to form this compound. |

| UDP-N-acetylglucosamine C4 epimerase | Plesiomonas shigelloides | Epimerizes UDP-GlcNAc to UDP-GalNAc, directly producing the required sugar donor. |

| Phosphoglucosamine mutase | Escherichia coli | Part of the pathway to synthesize UDP-GlcNAc from precursor molecules. |

| UDP-N-acetylglucosamine pyrophosphorylase | Escherichia coli | A key enzyme in the de novo synthesis of UDP-GlcNAc. |

| Phosphate (B84403) acetyltransferase | Escherichia coli | Involved in the energy regeneration part of the cycle. |

| Pyruvate (B1213749) kinase | Escherichia coli | Regenerates ATP, which is required by other enzymes in the cascade. |

| Inorganic pyrophosphatase | Escherichia coli | Drives synthesis reactions forward by hydrolyzing pyrophosphate. |

Structural Characterization and Conformational Analysis of Globotetraose

Advanced Spectroscopic and Spectrometric Methodologies

The precise structural elucidation of complex glycans like globotetraose (B1165421) relies on a combination of sophisticated analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the detailed structure of complex carbohydrates, including this compound. mdpi.comnih.gov It provides information on chemical shifts, coupling constants, and multiplet patterns, which are essential for defining the monosaccharide composition, anomeric configurations (α or β), and the linkages between sugar residues. nih.gov

For complex molecules like glycans, 2D NMR techniques are often employed to overcome spectral congestion in 1D proton NMR spectra. rsc.org These methods help in establishing the correlation network of protons and carbons within the molecule, allowing for a precise mapping of the glycosidic linkages. Advanced NMR techniques can even be used to determine the three-dimensional structure and dynamics of glycans in solution, providing insights into their conformational preferences.

Key NMR Parameters for this compound Structural Analysis:

| Parameter | Information Provided | Technique |

| Chemical Shifts | Identifies the type of monosaccharide residues and their anomeric configuration. | 1D ¹H and ¹³C NMR |

| Coupling Constants (J-couplings) | Determines the relative orientation of protons and thus the stereochemistry of the sugar rings and glycosidic linkages. | 1D and 2D NMR (e.g., COSY, TOCSY) |

| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of protons, which is crucial for determining the conformation around the glycosidic bonds. | 2D NOESY, ROESY |

Mass Spectrometry (MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) in Glycosphingolipid Analysis

Mass spectrometry (MS) is a cornerstone technique in the analysis of glycosphingolipids (GSLs), the class of molecules to which this compound belongs when attached to a ceramide lipid. mdpi.com Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing fragile molecules like GSLs, as it minimizes fragmentation during the ionization process. nih.govjcggdb.jp

Integration of Chromatographic Separations with Mass Spectrometry for Glycoconjugate Profiling

To analyze complex mixtures of glycoconjugates, such as those found in biological samples, the separation power of chromatography is combined with the detection sensitivity and structural information provided by mass spectrometry. nih.gov Liquid chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are commonly used to separate different GSL species before they are introduced into the mass spectrometer. researchgate.netlcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) is a type of normal-phase chromatography that is highly effective for separating glycans and GSLs based on the polarity of their carbohydrate head groups. jcggdb.jpmdpi.com Coupling HILIC with ESI-MS allows for the comprehensive profiling of GSLs in complex biological matrices, enabling the identification and quantification of numerous individual molecular species. mdpi.com This integrated approach is crucial for studying the diversity of GSL structures that arise from the combinatorial nature of their biosynthesis. mdpi.com Another effective method for analyzing oligosaccharides derived from non-acid glycosphingolipids is the use of liquid chromatography/electrospray ionization mass spectrometry (LC-ESI/MS) with graphitized carbon columns. oup.com

Computational Approaches for Conformational Studies

In addition to experimental techniques, computational methods provide invaluable insights into the dynamic nature and interaction capabilities of this compound.

Molecular Dynamics Simulations in this compound-Ligand Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations can reveal the conformational landscape of the glycan and how it changes upon interaction with a binding partner, such as a protein or another glycan. researchgate.net

These simulations provide a detailed, atomistic view of the binding process, highlighting the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex. researchgate.net By analyzing the trajectories of the atoms over time, researchers can understand the flexibility of the this compound molecule and identify the specific conformations that are important for biological recognition. rsc.org For example, MD simulations have been used to understand the role of specific amino acids in a bacterial adhesin in binding to this compound. researchgate.net

Ligand Interaction Diagramming in Glycan Binding Research

Ligand interaction diagrams are 2D representations that summarize the key interactions between a ligand, such as this compound, and its receptor. youtube.com These diagrams provide a clear and concise visualization of the binding mode, showing which residues of the protein are involved in the interaction and the types of non-covalent bonds that are formed (e.g., hydrogen bonds, hydrophobic contacts). youtube.com

In glycan binding research, these diagrams are essential for interpreting the results of experimental and computational studies. science.gov They help to identify the specific structural features of both the glycan and the protein that are critical for recognition and binding. This information is invaluable for understanding the molecular basis of biological processes mediated by glycan-protein interactions and for the rational design of molecules that can modulate these interactions.

This compound as a Glycosphingolipid Epitope in Cellular Recognition

This compound, a neutral glycosphingolipid, is a key component of the globo-series and is expressed on the surface of various cell types, including red blood cells and urothelial tissues. asm.org As a cell surface epitope, it is involved in fundamental biological processes ranging from cell-to-cell communication and tissue development to disease susceptibility. ontosight.ai Its specific tetrasaccharide structure allows it to be recognized and bound by a variety of proteins, mediating cellular interactions. ontosight.airesearchgate.net Alterations in the expression of this compound have been associated with several diseases, underscoring its importance in cellular recognition. ontosight.ai

Galectins are a family of proteins defined by their carbohydrate recognition domains (CRDs) that bind to β-galactoside-containing glycans. galectintherapeutics.comresearchgate.net These proteins are crucial mediators of cellular processes, and their interaction with glycans is highly specific. galectintherapeutics.com While galectins broadly recognize galactose-containing carbohydrates, their affinity for specific structures like this compound varies. glycoforum.gr.jp

The N-terminal CRD of galectin-8, for instance, has been shown to recognize specific glycosphingolipids with high affinity, and it is suggested that the terminal GalNAcβ1-3Gal sequence found in this compound may bind to galectins that have a preference for this disaccharide, such as galectin-8N. glycoforum.gr.jp However, this is not a universal characteristic across the galectin family. For example, galectin-3 binds moderately to the glycan of GM1 ganglioside (which is structurally different from this compound) but not at all to galectin-1. glycoforum.gr.jp The specificity of galectin binding is determined by extended binding sites within the CRD, which can accommodate structures as large as a tetrasaccharide. glycoforum.gr.jp

This compound plays a significant role as a receptor in the adhesion processes that underpin both normal cellular functions and pathological events, particularly in host-pathogen interactions. nih.govpasteur.frnih.gov The oligosaccharide portion of this compound acts as a recognition site for adhesins on the surface of various pathogens, facilitating their attachment to host cells. nih.govnih.gov

This interaction is a critical first step in the infection process for several bacteria and viruses. For example, this compound is a recognized receptor for human parvovirus B19, which binds to globoside (B1172493) (the glycosphingolipid form of this compound) on erythrocytes. nih.govnih.gov It is also implicated in the pathogenesis of urinary tract infections. asm.orgnih.gov Furthermore, globo-series oligosaccharides are found in the lipopolysaccharide structures of some pathogenic bacteria, such as Haemophilus influenzae, where they participate in the invasion of mammalian cells. nih.gov The ability of pathogens to bind to this compound highlights its crucial role as a gateway for infection, mediating the initial adhesion required for colonization and subsequent disease. pasteur.fr

Receptor-Ligand Binding Investigations Involving this compound

The specific binding between this compound and various biological ligands, such as bacterial adhesins and toxins, has been the subject of detailed investigation. These studies have elucidated the molecular mechanisms that govern host-pathogen recognition and have provided insights into the structural basis of binding specificity.

Streptococcus suis : This bacterium is a major pathogen in pigs and an emerging zoonotic agent. researchgate.netnih.gov The virulence factor S. suis adhesin P (SadP) recognizes the Galα1–4Gal oligosaccharide. researchgate.netbiorxiv.org Based on binding specificity, SadP is divided into subtypes, with the PN subtype being associated with invasive systemic strains. researchgate.netresearchgate.net While both PN and PO subtypes predominantly bind to globotriaosylceramide (Gb3), the SadP adhesin from virulent PN subtype strains also binds to globotetraosylceramide (Gb4). researchgate.netnih.govresearchgate.net Functional and structural analyses have revealed that a single amino acid, asparagine-285 (N285), in the galabiose-binding site of the PN subtype is essential for this interaction with Gb4. researchgate.netresearchgate.net Molecular dynamics simulations suggest that N285 forms additional hydrogen bonds with the terminal N-acetylgalactosamine (GalNAc) of Gb4. researchgate.net This specific binding mechanism is a candidate for targeted therapeutic strategies against S. suis meningitis. researchgate.net

Escherichia coli : Enterotoxigenic E. coli (ETEC) strains that express F4 fimbriae are a major cause of diarrhea in piglets. plos.orgmdpi.com These fimbriae mediate the attachment of the bacteria to specific receptors on the pig's intestinal cells. mdpi.com The major subunit of the F4 fimbriae, FaeG, functions as the adhesin. nih.govrcsb.org There are three natural variants of FaeG (ab, ac, ad), each with a distinct receptor binding profile. plos.orgnih.gov Studies have characterized the binding of these fimbrial variants to various glycosphingolipids. plos.org While early research focused on lactose (B1674315) binding, it has been shown that PapGII, an adhesin from a related E. coli pathotype, has a higher affinity for this compound (KD of 84 μM) compared to the disaccharide galabiose (KD of 540 μm). nih.gov

| Bacterial Adhesin | Pathogen | Key Findings | Reference(s) |

|---|---|---|---|

| SadP (Subtype PN) | Streptococcus suis | Binds to both Gb3 and Gb4. The amino acid N285 is required for Gb4 binding, a feature associated with systemic disease strains. | researchgate.net, researchgate.net, nih.gov |

| F4 Fimbriae (FaeG) | Enterotoxigenic Escherichia coli (ETEC) | Mediates attachment to porcine intestinal receptors. Different FaeG variants have distinct binding specificities for various glycosphingolipids. | nih.gov, plos.org, mdpi.com |

Shiga toxins (Stx), major virulence factors of enterohemorrhagic E. coli (EHEC), are AB5 toxins whose B-subunit pentamer binds to specific glycosphingolipid receptors on host cells, primarily globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4). mdpi.comfrontiersin.org This binding initiates the toxin's entry into the cell, leading to cell death. mdpi.com Different Stx subtypes exhibit distinct preferences for these receptors, which is thought to influence host range and cytotoxicity. mdpi.complos.org

Stx1 and Stx2c : Recombinant bacteria engineered to express this compound on their surface showed a reduced capacity to neutralize Stx1 and Stx2c compared to those expressing globotriose (B1671595). nih.govnih.gov This suggests that the terminal GalNAc residue of this compound sterically hinders the interaction of these toxin subtypes with the subterminal globotriose moiety. nih.gov

Stx2a : This archetypal subtype predominantly binds to the Gb3 receptor. mdpi.complos.org

Stx2e : This subtype is associated with edema disease in pigs and has long been considered to have a higher affinity for Gb4 than for Gb3. plos.orgnih.gov However, studies using recombinant bacteria expressing receptor mimics found that constructs expressing either globotriose or this compound were similarly effective at neutralizing Stx2e. nih.govnih.gov

Stx2f : This subtype binds to both Gb3 and Gb4, but its ability to bind Gb4 is significantly stronger than that of Stx2a. plos.org

Stx2k : This subtype, similar to Stx2a, predominantly binds to the Gb3 receptor and not the Gb4 receptor. mdpi.com

| Toxin Subtype | Primary Receptor | Binding to this compound (Gb4) | Reference(s) |

|---|---|---|---|

| Stx1 | Gb3 | Binding is sterically hindered by the terminal GalNAc. | nih.gov, nih.gov |

| Stx2a | Gb3 | Low to no significant binding. | mdpi.com, plos.org |

| Stx2c | Gb3 | Binding is sterically hindered by the terminal GalNAc. | nih.gov, nih.gov |

| Stx2e | Gb4 (preferred) | Considered the preferred receptor, though some studies show similar neutralization by Gb3 mimics. | plos.org, nih.gov |

| Stx2f | Gb3 and Gb4 | Binds strongly to Gb4, much more so than Stx2a. | plos.org |

| Stx2k | Gb3 | Does not significantly bind to Gb4. | mdpi.com |

Research on this compound-Mediated Cellular Signaling Pathway Modulation

Glycosphingolipids, including this compound (Gb4), are not merely passive structural components of the cell membrane but are active participants in modulating cellular signaling pathways that control fundamental processes like cell proliferation, survival, and invasion. researchgate.netmdpi.comnih.gov The expression levels of globo-series glycolipids are often altered in cancer, affecting cellular behavior and treatment responses. nih.govmdpi.com

Recent research has focused on how Gb4 and its metabolic derivatives influence key signaling cascades. mdpi.comresearchgate.netnih.gov In the globo-series biosynthesis pathway, Gb4 is converted to SSEA3 (also known as Gb5) by the enzyme beta-1,3-galactosyltransferase 5 (B3GALT5). nih.gov SSEA3, in turn, is a precursor for more complex structures. nih.gov Both Gb4 and SSEA3 are implicated in regulating membrane-associated signaling complexes, particularly the Focal Adhesion Kinase (FAK) and AKT pathways. mdpi.com These pathways are critical for cell survival, proliferation, and invasion. mdpi.com

A 2024 study investigated the therapeutic potential of acetylated this compound (Ac-Gb4) in triple-negative breast cancer (TNBC). mdpi.comresearchgate.netnih.gov The acetylation was designed to increase membrane permeability. mdpi.com The study yielded several key findings:

Modulation of Surface Antigens : Treatment with Ac-Gb4 significantly reduced the surface expression of SSEA3 and SSEA4 in MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net

Signaling Pathway Inhibition : Mechanistic studies showed that Ac-Gb4 treatment led to the cleavage of FAK, reduced expression of AKT, and an increase in the activation of caspase-3, an executioner of apoptosis. mdpi.comresearchgate.netnih.gov

Functional Outcomes : These molecular changes correlated with a dose-dependent decrease in the invasive capability of the cancer cells and induced selective apoptosis in cancer cells while having a minimal impact on normal breast epithelial cells. mdpi.comresearchgate.net

These findings demonstrate that targeting glycosphingolipid metabolism with molecules like Ac-Gb4 can effectively modulate critical signaling pathways involved in cancer cell survival and invasion. mdpi.comnih.gov

| Parameter | Effect of Ac-Gb4 Treatment | Signaling Pathway Implication | Reference(s) |

|---|---|---|---|

| SSEA3/SSEA4 Expression | Significantly decreased | Modulation of globo-series glycolipid metabolism. | mdpi.com, researchgate.net |

| Focal Adhesion Kinase (FAK) | FAK cleavage observed | Inhibition of a key pathway in cell adhesion and invasion. | mdpi.com, researchgate.net |

| AKT Expression | Reduced | Downregulation of a central cell survival and proliferation pathway. | mdpi.com, researchgate.net |

| Caspase-3 Activation | Increased | Induction of apoptosis. | mdpi.com, researchgate.net |

| Cell Invasion | Decreased in a dose-dependent manner | Functional consequence of FAK/AKT pathway inhibition. | mdpi.com, researchgate.net |

Molecular Interactions and Biological Recognition Mediated by Globotetraose

Glycolipid-Mediated Signal Transduction

Glycosphingolipids, including the globo-series, are integral components of the cell membrane that participate in critical signaling pathways governing cell proliferation, survival, and invasion. mdpi.com The Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) signaling cascade is a central mediator of these cellular processes. mdpi.comnih.gov Integrin-mediated cell adhesion to the extracellular matrix typically activates FAK, which undergoes autophosphorylation. nih.gov This event initiates a cascade that can activate PI3K, leading to the activation of AKT, a kinase that promotes cell survival by inhibiting apoptosis-related proteins. nih.govaacrjournals.org

Research has demonstrated that specific glycosphingolipids, including derivatives of globotetraose (B1165421), are crucial in maintaining the activity of the FAK/AKT pathway in cancer cells. mdpi.com In breast cancer cells, the surface expression of stage-specific embryonic antigens SSEA3 and SSEA4, which are synthesized from this compound (Gb4), helps maintain active FAK/AKT signaling. mdpi.compnas.org This sustained signaling suppresses the activation of apoptotic enzymes like caspase-3, thereby promoting cellular invasion and survival. mdpi.com The globo-series glycosphingolipids can associate with other membrane proteins, such as CAV1, FAK, and AKT, to form a complex within membrane microdomains that prevents the activation of cell death pathways. pnas.org Specifically, studies have indicated that SSEA3 shows a significant association with FAK in highly invasive breast cancer cells. pnas.org

The modulation of this pathway has been demonstrated through the introduction of a modified form of this compound, acetylated this compound (Ac-Gb4). mdpi.com This synthetic modification was designed to enhance membrane permeability. researchgate.net Treatment of triple-negative breast cancer cells (MDA-MB-231) with Ac-Gb4 leads to a significant downregulation of the FAK and AKT signaling cascades. mdpi.com Mechanistic studies revealed that Ac-Gb4 treatment induces the cleavage of FAK, reduces the total expression of AKT, and consequently activates caspase-3, steering the cells towards apoptosis. mdpi.comresearchgate.net This demonstrates a direct link between the modulation of globo-series glycolipid composition and the regulation of the FAK/AKT survival pathway. mdpi.com

The suppressive effect of Ac-Gb4 on the FAK/AKT pathway is initiated by a reduction in the surface expression of SSEA3 and SSEA4. mdpi.com The enzyme β-1,3-galactosyltransferase 5 (B3GALT5) is responsible for converting Gb4 into SSEA3. mdpi.com It has been proposed that Ac-Gb4 may interfere with this enzymatic process, leading to decreased levels of SSEA3 and SSEA4 on the cell surface. researchgate.net This disruption of the surface glycolipid profile leads to the destabilization of the pro-survival FAK/AKT signaling complex. mdpi.compnas.org

The dose-dependent effects of Ac-Gb4 on the expression of SSEA3 and SSEA4 in MDA-MB-231 breast cancer cells have been quantified, showing a clear correlation between the concentration of Ac-Gb4 and the reduction of these cancer-associated antigens. researchgate.net

Table 1: Effect of Acetylated this compound (Ac-Gb4) on Cell Surface Antigen Expression in MDA-MB-231 Cells

| Ac-Gb4 Concentration (mM) | SSEA3 Expression (% Reduction) | SSEA4 Expression (% Reduction) |

| 1 | ~25% | ~20% |

| 2 | ~50% | ~45% |

| 4 | ~75% | ~70% |

| Data is derived from graphical representations in scientific literature and represents approximate percentage reductions. researchgate.net |

These findings underscore the regulatory role of this compound and its derivatives in the FAK/AKT signaling pathway. mdpi.com Alterations in the cellular levels or structure of these glycolipids can profoundly impact signaling cascades that are fundamental to cancer cell survival and metastasis. mdpi.compnas.org

Involvement of Globotetraose in Host Microbe Interaction Research and Pathogenesis

Microbial Adhesion Mechanisms and Globotetraose (B1165421)

Haemophilus influenzae, a bacterium that colonizes the human upper respiratory tract, can cause a range of diseases from respiratory infections to life-threatening systemic illnesses like meningitis and septicemia. oup.com The lipopolysaccharide (LPS) on the surface of H. influenzae is a critical virulence determinant that mediates cytotoxic injury to host cells and is a primary target for the host's immune response. oup.com The structure of this LPS is highly variable, a feature that allows the bacterium to adapt and survive in different host environments. asm.org

A key structural component of the LPS in some H. influenzae strains is the this compound oligosaccharide (β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp-(1→4)-β-D-Glcp). oup.comacs.org This structure is part of a series of related glycoforms that differ in the length of the oligosaccharide chain extending from the core LPS molecule. nih.gov The expression of this compound and its precursors, such as globoside (B1172493) and lactose (B1674315), on the LPS is crucial for the bacterium's pathogenesis. asm.orgacs.org Changes in LPS expression, including the presence or absence of this compound, can significantly alter the virulence of the pathogen. oup.com

Research has identified the specific genes responsible for the biosynthesis of the this compound-containing LPS in H. influenzae strain Rd (RM118). The assembly is a sequential process involving several glycosyltransferase enzymes encoded by specific genes. nih.gov The expression of some of these genes is subject to phase variation, a high-frequency on-off switching mechanism that further contributes to the structural diversity of the LPS and the bacterium's ability to evade the host immune system. oup.com

Table 1: Genes Involved in this compound Biosynthesis in H. influenzae RM118

| Gene | Encoded Enzyme/Function | Role in this compound Synthesis | Source |

| lic2A | Glycosyltransferase | Adds the initial β-D-Galp-(1→4) to β-D-Glcp to form lactose, the first step in the extension from the inner-core heptose. | oup.comnih.gov |

| lgtC | α-1,4-Galactosyltransferase | Adds an α-D-Galp residue to the lactose structure to form a globoside precursor. This gene is phase-variable. | oup.comasm.orgnih.gov |

| lgtD | β-1,3-N-acetylgalactosaminyltransferase | Adds the terminal β-D-GalpNAc residue to complete the this compound structure. | oup.comnih.gov |

| lpsA | Putative Glycosyltransferase | Plays a role in controlling the oligosaccharide chain extension from the inner-core heptose, making it accessible for further additions. | oup.comnih.gov |

Helicobacter pylori is a Gram-negative bacterium that chronically colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. oup.comoup.com A key survival strategy for H. pylori is molecular mimicry, where the bacterium decorates its surface LPS with oligosaccharides that are structurally similar or identical to human glycans, particularly Lewis blood group antigens. nih.govnih.govfrontiersin.org This mimicry helps the bacterium evade the host's immune system. nih.govfrontiersin.org

While molecular mimicry is a central feature of H. pylori pathogenesis, the specific glycans involved differ from those used by other pathogens like Haemophilus influenzae. oup.com Extensive chemical analyses of H. pylori LPS have identified various glycoforms that mimic Lewis antigens (e.g., Lewis x and Lewis y). oup.comnih.gov However, these studies indicate that the O-chain region of H. pylori LPS apparently lacks lactose, a foundational component for the synthesis of this compound in H. influenzae. oup.com This suggests that H. pylori employs a different set of mimicking sequences for host interaction and immune evasion, and that this compound is not a primary structure involved in its glycan mimicry strategy. oup.com The bacterium's adhesion to the gastric mucosa is primarily mediated by protein adhesins, such as BabA and SabA, which bind to fucosylated and sialylated Lewis antigens on host epithelial cells, respectively. frontiersin.org

Shiga toxins (Stx) are potent cytotoxins produced by Shigella dysenteriae and certain strains of Escherichia coli known as Shiga toxin-producing E. coli (STEC). nih.govfrontiersin.org These toxins are responsible for severe gastrointestinal diseases, including hemorrhagic colitis and the life-threatening hemolytic-uremic syndrome (HUS). nih.govasm.org

Shiga toxins belong to the AB5 toxin family, consisting of a single catalytic A subunit non-covalently linked to a pentamer of five identical B subunits. nih.gov The B-subunit pentamer is responsible for binding the toxin to specific glycolipid receptors on the surface of host cells. asm.org For the main Shiga toxin types (Stx1 and most Stx2 subtypes), the primary receptor is the glycosphingolipid globotriaosylceramide (Gb3). nih.govwikipedia.org However, certain Stx variants exhibit different receptor preferences. Notably, the Stx2e subtype, which is associated with edema disease in pigs, binds preferentially to globotetraosylceramide (Gb4), the lipid-conjugated form of this compound. nih.govasm.org

The binding of the toxin's B-subunits to its this compound-containing receptor is the crucial first step in pathogenesis. frontiersin.org This interaction triggers the uptake of the toxin into the cell through membrane invaginations. wikipedia.org The toxin is then transported in a retrograde fashion through the Golgi apparatus to the endoplasmic reticulum. asm.org Once in the endoplasmic reticulum, the catalytic A subunit is cleaved and released into the cytosol, where it inhibits protein synthesis by enzymatically modifying ribosomes. nih.govwikipedia.org This cessation of protein synthesis ultimately leads to cell death, particularly in the vascular endothelial cells of the kidney, digestive tract, and lungs, causing the severe systemic symptoms associated with HUS. wikipedia.org

Table 2: Shiga Toxin Subtypes and Their Glycolipid Receptor Preferences

| Toxin Subtype | Primary Glycolipid Receptor | Receptor Glycan Structure | Associated Disease | Source |

| Stx1a / Stx | Globotriaosylceramide (Gb3) | Galα(1-4)Galβ(1-4)Glc-ceramide | Hemolytic Uremic Syndrome (HUS) | nih.gov |

| Stx2a | Globotriaosylceramide (Gb3) | Galα(1-4)Galβ(1-4)Glc-ceramide | HUS (often more severe) | nih.gov |

| Stx2e | Globotetraosylceramide (Gb4) | GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-ceramide | Edema Disease (in pigs) | nih.govasm.org |

Immunological Research Aspects of this compound-containing Structures

This compound-containing structures, such as the LPS of H. influenzae, are recognized by the host's innate immune system, although their immunostimulatory capacity can vary. Studies comparing the lipooligosaccharide (LOS) from H. influenzae with LPS from E. coli found that H. influenzae LOS is generally a less potent activator of the innate immune response. nih.gov For instance, H. influenzae LOS induced lower expression of inflammatory mediators like ICAM-1, TNF-α, and IL-1β in monocytic cells compared to E. coli LPS. nih.gov

The specific structure of the oligosaccharide chain, including the presence of this compound extensions, plays a significant role in modulating this immune response. nih.gov Mutant strains of H. influenzae with truncated LPS structures (lacking the full this compound extension) were found to induce a higher expression of certain innate immune molecules, suggesting that the fully extended glycoform may help the bacterium partially evade immune recognition. nih.gov

Beyond bacterial pathogenesis, this compound-containing structures are being investigated for their roles in other biological contexts, including cancer immunology. Glycolipids, including those of the globo-series, are known to be involved in cellular adhesion, signaling, and immune responses, and their expression patterns are often altered in cancer cells. mdpi.com Research into acetylated this compound (Ac-Gb4) has explored its potential as a therapeutic agent in triple-negative breast cancer. mdpi.com This research suggests that modified this compound can influence critical cell signaling pathways and induce apoptosis in cancer cells, highlighting the immunomodulatory and signaling potential of this glycan structure. mdpi.com The ability of the immune system to recognize specific glycan structures as foreign or as "danger signals" is a fundamental aspect of innate immunity, and complex glycans like this compound are a key area of this research. nih.gov

Synthetic Methodologies and Chemoenzymatic Approaches for Globotetraose Research

Enzymatic and Biocatalytic Synthesis Strategies

Enzymatic and biocatalytic approaches offer highly specific and efficient routes for the synthesis of complex oligosaccharides like globotetraose (B1165421). These methods leverage the precision of enzymes to create specific glycosidic linkages, often under mild reaction conditions.

Development of One-Pot Multi-Enzyme Systems for this compound Production

One-pot multi-enzyme (OPME) systems have emerged as a powerful strategy for the efficient synthesis of this compound. nih.govresearchgate.net These systems combine several enzymatic reactions in a single reaction vessel, which streamlines the process and can improve yields by shifting reaction equilibria. psu.edu An example of such a system involves the use of a β-1,3-N-acetylgalactosaminyltransferase, which is key to forming the terminal linkage in this compound. researchgate.net The OPME approach has been successfully applied to the synthesis of this compound and its isomer, isothis compound (B594378), demonstrating the versatility of this method. researchgate.netnih.gov

A notable multi-enzyme system for producing this compound and isothis compound incorporates in situ regeneration of the expensive sugar donor, UDP-N-acetylgalactosamine (UDP-GalNAc). researchgate.netnih.gov This system utilizes a six-enzyme reaction cycle to regenerate UDP-GalNAc from less expensive starting materials. nih.govnih.gov The enzymes involved, including phosphoglucosamine mutase, UDP-N-acetylglucosamine pyrophosphorylase, phosphate (B84403) acetyltransferase, pyruvate (B1213749) kinase, and inorganic pyrophosphatase from Escherichia coli, along with UDP-N-acetylglucosamine C4 epimerase from Plesiomonas shigelloides, were all overexpressed in E. coli and purified for use in the synthesis, achieving high yields. nih.govnih.gov

| Enzyme | Source Organism | Role in One-Pot Synthesis |

| Phosphoglucosamine mutase (GlmM) | Escherichia coli K-12 | Converts glucosamine (B1671600) 6-phosphate to glucosamine 1-phosphate. nih.gov |

| UDP-N-acetylglucosamine pyrophosphorylase (GlmU) | Escherichia coli K-12 | Catalyzes the acetylation and uridylation to form UDP-GlcNAc. nih.gov |

| Phosphate acetyltransferase | Escherichia coli | Part of the UDP-GalNAc regeneration cycle. nih.govnih.gov |

| Pyruvate kinase | Escherichia coli | Part of the UDP-GalNAc regeneration cycle. nih.govnih.gov |

| Inorganic pyrophosphatase | Escherichia coli | Part of the UDP-GalNAc regeneration cycle. nih.govnih.gov |

| UDP-N-acetylglucosamine C4 epimerase | Plesiomonas shigelloides | Converts UDP-GlcNAc to UDP-GalNAc. nih.govnih.gov |

| β-1,3-N-acetylgalactosaminyltransferase (LgtD) | Haemophilus influenzae strain Rd | Transfers GalNAc to the acceptor substrate to form this compound. researchgate.netnih.gov |

Whole-Cell Biocatalysis Approaches for this compound and Oligosaccharide Generation

Whole-cell biocatalysis presents an alternative to using purified enzymes, offering a cost-effective and efficient method for large-scale oligosaccharide synthesis. researchgate.netelsevier.comtaylorfrancis.com In this approach, metabolically engineered microorganisms, such as Escherichia coli, are used as "living factories" to produce the desired glycans. researchgate.net This method has been successfully employed for the in vivo synthesis of this compound. researchgate.net

A metabolically engineered E. coli strain was developed to produce this compound by overexpressing the lgtD gene from Haemophilus influenzae, which encodes a β-1,3-N-acetylgalactosaminyltransferase. researchgate.net This system takes advantage of the ability of E. coli to internalize the acceptor substrate, globotriose (B1671595) (Gb3), and convert it into this compound (Gb4). researchgate.netresearchgate.net To further enhance the production of this compound, the system was engineered to also overexpress a UDP-GalNAc C4 epimerase, which facilitates the conversion of UDP-GlcNAc to the required UDP-GalNAc donor substrate. researchgate.net

Functional Characterization and Utilization of Recombinant Glycosyltransferases (e.g., Haemophilus influenzae LgtD)

The β-1,3-N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae is a key enzyme in the synthesis of this compound. researchgate.netbiomol.comcaymanchem.com It is an inverting N-acetylgalactosaminyltransferase belonging to the glycosyltransferase family 2 (GT2). biomol.comcaymanchem.com The recombinant form of LgtD, expressed in E. coli, has been extensively characterized and utilized for the enzymatic synthesis of this compound. nih.govbiomol.comcaymanchem.com

LgtD catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc) to an acceptor substrate, such as globotriose, in a β(1→3) linkage. nih.gov Studies have shown that LgtD can accept a wide range of acceptor substrates that have a terminal galactose residue. nih.govnih.gov The gene encoding LgtD, along with others like lgtC, has been identified as essential for the sequential addition of glycoses to form the this compound structure in H. influenzae lipopolysaccharide. nih.govoup.com Interestingly, further research has revealed that LgtD also possesses a β1,3-galactosyltransferase activity, enabling the synthesis of globopentaose. dntb.gov.ua

| Property | Description |

| Enzyme Name | Lipopolysaccharyl β-1,3-N-acetylgalactosaminyltransferase (LgtD) biomol.comcaymanchem.com |

| Source | Haemophilus influenzae biomol.comcaymanchem.com |

| Enzyme Family | Glycosyltransferase family 2 (GT2) biomol.comcaymanchem.com |

| Function | Transfers N-acetylgalactosamine from UDP-GalNAc to an acceptor. nih.govbiomol.comcaymanchem.com |

| Linkage Formed | β(1→3) nih.gov |

| Recombinant Expression | Expressed in E. coli with a His-tag. biomol.comcaymanchem.com |

| Molecular Weight | Approximately 38.56 kDa biomol.comcaymanchem.com |

| Purity (recombinant) | >90% biomol.comcaymanchem.com |

In situ Regeneration of Donor Substrates for Enzymatic Glycosylation (e.g., UDP-N-acetylgalactosamine)

A significant challenge in the large-scale enzymatic synthesis of oligosaccharides is the high cost of the sugar nucleotide donor substrates, such as UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov To overcome this, researchers have developed in situ regeneration systems that continuously replenish the donor substrate from more economical precursors. researchgate.netnih.gov

Chemical Synthesis and Derivatization of this compound for Research Purposes

While enzymatic methods offer high specificity, chemical synthesis provides a versatile platform for creating a wide array of this compound derivatives and oligomers that may not be accessible through biological routes.

Chemical Synthesis of this compound Oligomers (e.g., Trimers)

The chemical synthesis of this compound oligomers, such as trimers, has been achieved to create multivalent structures for studying carbohydrate-protein interactions and other biological phenomena. nih.gov One reported method for synthesizing a this compound trimer involved the reaction of tris(2-aminoethyl)amine (B1216632) with a hydrophobic squaric decyl ester glycoside of this compound. nih.gov This reaction proceeded with a 74% yield, and the progress of the synthesis was monitored using reversed-phase high-performance liquid chromatography (HPLC). nih.gov A notable advantage of this method is the ability to recover unreacted starting material, making the process more economical. nih.gov

Design and Synthesis of Glycosphingolipid Probes for Biological Studies

The design and synthesis of glycosphingolipid (GSL) probes are essential for investigating their complex roles in cellular processes such as cell recognition, signal transduction, and pathogenesis. nih.govasm.org These probes are modified GSL analogues designed to be detectable or to interact with their environment in specific ways, facilitating the study of their localization, trafficking, and interactions with other molecules. nih.govualberta.ca

A key aspect of GSL probe design is the incorporation of a reporter tag. nih.gov These tags can include:

Fluorophores: For visualization by fluorescence microscopy.

Radionuclides: For tracking the metabolic fate of GSLs. ualberta.ca

Photoresponsive groups: Such as diazirines, which can be activated by light to form covalent crosslinks with nearby interacting proteins. nih.gov

Bioorthogonal tags: Such as azides or alkynes, which allow for specific chemical reactions (e.g., click chemistry) to attach other molecules like biotin (B1667282) for affinity purification or fluorophores for imaging. nih.govmdpi.com

The synthesis of these complex molecules often requires advanced chemical and chemoenzymatic strategies. nih.gov Chemical synthesis provides precise control over the structure but can be lengthy and complex. Chemoenzymatic methods, which utilize enzymes like glycosyltransferases, offer high specificity and can simplify certain synthetic steps. nih.govnih.gov

One synthetic strategy involves a versatile, diversity-oriented approach where lipid remodeling and glycan functionalization occur at a late stage. For example, a series of β-Lactosylceramide analogues featuring an azido (B1232118) group on the galactose residue were synthesized from lactose (B1674315). mdpi.com These azide-labeled probes serve as flexible platforms for further modification via click chemistry, enabling their use in various biological studies. mdpi.com

Another powerful approach is the design of bifunctional GSL probes. For instance, probes containing both a photoreactive diazirine in the lipid tail and a clickable alkyne in the glycan headgroup have been synthesized. nih.gov This dual-functionality allows for UV-activated crosslinking of the probe to proximal membrane proteins, followed by the "clicking" on of an affinity tag (like biotin) to the alkyne group. This enables the isolation and identification of GSL-interacting proteins from live cells, providing a powerful tool for proteomics. nih.gov

The synthesis of these probes can be complex, as illustrated by the creation of a bifunctional GalNAc-GA2 derivative, which required the efficient assembly of glycolipid precursors followed by on-site lipid remodeling. nih.gov Similarly, the synthesis of fluorescent α-GalCer probes, such as dansyl-α-GalCer and BODIPY-α-GalCer, has been reported to study how these glycolipids interact with dendritic cells and activate iNKT cells in the context of cancer immunotherapy. wgtn.ac.nz

These synthetic probes are invaluable for elucidating the roles of GSLs in biology. They allow researchers to track the fate of glycolipids, identify binding partners, and understand how GSLs are organized within membrane microdomains. nih.govualberta.ca The development of these molecular tools is critical for advancing our understanding of GSL function in both health and disease. icr.ac.uknih.govicr.ac.uk

| Probe Type | Design Feature | Synthetic Approach | Application in Biological Studies |

| Azide-Labeled β-LacCer Analogues | Azido group at the 6-C-position of D-galactose for click chemistry. mdpi.com | Multi-step chemical synthesis from lactose with late-stage lipid remodeling and glycan functionalization. mdpi.com | Serve as universal platforms for functionalization to investigate β-LacCer and other GSLs. mdpi.com |

| Bifunctional GSL Probes | Photoreactive diazirine in the lipid moiety and a clickable alkyne in the glycan. nih.gov | Assembly of glycolipid precursors followed by on-site lipid remodeling. nih.gov | Profiling GSL-interacting membrane proteins in live cells via photo-crosslinking and pull-down experiments. nih.gov |

| Fluorescent α-GalCer Probes | Covalent attachment of a fluorescent tag (e.g., Dansyl, BODIPY). wgtn.ac.nz | Chemical synthesis strategies. wgtn.ac.nz | To visualize and understand the interaction of the glycolipid with dendritic cells and the activation of iNKT cells. wgtn.ac.nz |

| Radionuclide-Labeled GSLs | Incorporation of a radioactive isotope. ualberta.ca | Chemical or enzymatic synthesis using radiolabeled precursors. ualberta.ca | Elucidation of GSL biosynthesis pathways and metabolic fate in vitro and in vivo. ualberta.ca |

Advanced Methodological Frameworks for Globotetraose Research

Quantitative and Qualitative Glycomics Approaches in Globotetraose (B1165421) Profiling

Glycomics, the comprehensive study of the glycome (the entire complement of sugars of an organism), provides the tools necessary for the detailed profiling of this compound and its related structures. Both qualitative and quantitative approaches are essential for a complete understanding.

Qualitative analysis focuses on identifying and structurally characterizing this compound-containing glycans. Key techniques include:

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are pivotal for determining the molecular weight and sequence of this compound-containing structures. oup.comacs.org Negative-ion ESI-MS is particularly effective for analyzing neutral underivatized oligosaccharides. acs.org Structural fingerprinting using ESI-MS on O-deacylated lipopolysaccharides (LPS) helps to identify key structural features of glycoforms. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR spectroscopy provide detailed information about the anomeric configurations and linkage positions of the monosaccharide units within this compound. oup.comnih.govnih.gov This is crucial for unambiguously determining its precise structure, β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp-(1→4)-β-D-Glcp. nih.gov

Chromatography : High-performance liquid chromatography (HPLC) is widely used to separate and purify this compound from complex mixtures. nih.govresearchgate.netnih.govoxfordindices.com Porous graphitized carbon nano-liquid chromatography (PGC-nanoLC) coupled with ESI-MS/MS can resolve isomers like this compound and isothis compound (B594378). acs.org Thin-layer chromatography (TLC) is also used to monitor the progress of enzymatic synthesis reactions. nih.gov

Quantitative glycomics aims to measure the abundance of this compound. nih.govplos.org This is critical for understanding changes in its expression in different biological contexts, such as disease progression. plos.org Stable isotope labeling methods, where cells are metabolically labeled, allow for robust and sensitive quantification by MS. plos.org Direct MS analysis, while faster, can be affected by competitive ionization in complex samples. nih.gov HPLC can also be used for quantitative analysis to measure the purity or concentration of this compound. oxfordindices.com

Table 1: Analytical Techniques in this compound Profiling

| Technique | Application | Key Findings/Purpose | References |

|---|---|---|---|

| Mass Spectrometry (ESI-MS, MS/MS) | Structural Elucidation & Fingerprinting | Determines molecular weight, glycan sequence, and identifies structural features of glycoforms. | oup.comacs.org |

| Nuclear Magnetic Resonance (NMR) | Detailed Structural Analysis | Confirms anomeric configurations and glycosidic linkages. | oup.comnih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | Purifies this compound and quantifies its abundance in samples. | nih.govresearchgate.netnih.govoxfordindices.com |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Tracks the progress of this compound synthesis. | nih.gov |

| Porous Graphitized Carbon-LC (PGC-LC) | Isomer Separation | Resolves structural isomers like this compound and isothis compound. | acs.org |

Cell-Based Assays for this compound-related Glycolipid Functionality (e.g., Flow Cytometry for Expression Analysis)

Cell-based assays are indispensable for investigating the functional roles of this compound and the glycosphingolipids (GSLs) that carry it. These assays provide insights into how this compound affects cellular behavior, such as proliferation, adhesion, and signaling.

Flow Cytometry is a powerful technique for analyzing the expression of this compound-related epitopes on the cell surface. nih.govresearchgate.netbiorxiv.org For instance, acetylated this compound (Ac-Gb4) treatment has been shown to significantly decrease the expression of downstream globo-series glycolipids like SSEA3 and SSEA4 on MDA-MB-231 breast cancer cells, as measured by flow cytometry. nih.gov This technique allows for high-dimensional analysis of individual cells within a heterogeneous population, correlating glycan expression with other cellular markers. biorxiv.orgmdpi.com By using fluorescently-labeled antibodies that specifically recognize these glycan structures, researchers can quantify changes in their expression under different experimental conditions. nih.govresearchgate.net

Other key cell-based assays include:

Cell Viability and Proliferation Assays : These assays, such as the CCK8 assay or direct cell counting, measure the effect of this compound derivatives on cell growth. mdpi.com Studies have shown that Ac-Gb4 can inhibit the proliferation of breast cancer cells. researchgate.net

Invasion Assays : These assays assess the impact of this compound on the ability of cells to invade through an extracellular matrix. Ac-Gb4 has been found to inhibit the invasion capability of highly aggressive MDA-MB-231 cells in a dose-dependent manner. nih.govmdpi.com

Apoptosis Assays : Flow cytometry can also be used to measure apoptosis (programmed cell death). Treatment of cancer cells with Ac-Gb4 led to a significant increase in the apoptotic cell population. nih.gov

These functional assays are crucial for linking the presence of this compound-containing glycolipids to specific cellular phenotypes and for evaluating their potential as therapeutic targets. nih.gov

Table 2: Cell-Based Assays for this compound-Related Functionality

| Assay Type | Purpose | Example Application | References |

|---|---|---|---|

| Flow Cytometry | Cell Surface Expression Analysis | Quantifying the decrease of SSEA3 and SSEA4 on cancer cells after Ac-Gb4 treatment. | nih.govbiorxiv.org |

| Cell Proliferation Assay | Measuring Cell Growth | Demonstrating the inhibitory effect of Ac-Gb4 on breast cancer cell proliferation. | mdpi.comresearchgate.net |

| Cell Invasion Assay | Assessing Metastatic Potential | Showing that Ac-Gb4 reduces the invasive capacity of MDA-MB-231 cells. | mdpi.com |

| Apoptosis Assay | Detecting Programmed Cell Death | Revealing that Ac-Gb4 induces apoptosis in cancer cells. | nih.gov |

Biochemical Characterization of Enzymes Involved in this compound Metabolism

The synthesis of this compound is a multi-step enzymatic process orchestrated by specific glycosyltransferases. The biochemical characterization of these enzymes is fundamental to understanding this compound biosynthesis and for its chemoenzymatic synthesis.

The final step in this compound synthesis is the addition of an N-acetylgalactosamine (GalNAc) residue to globotriose (B1671595). The enzyme responsible for this is a β-1,3-N-acetylgalactosaminyltransferase. nih.govresearchgate.net In Haemophilus influenzae, this enzyme is encoded by the lgtD gene. nih.govnih.gov The LgtD enzyme has been overexpressed, purified, and characterized, showing it to be an N-acetylgalactosaminyltransferase that uses UDP-GalNAc as the donor substrate and globotriose as a highly preferred acceptor substrate. researchgate.netnih.gov

The synthesis of the precursor, globotriose (Galα1-4Galβ1-4Glc), is catalyzed by an α-1,4-galactosyltransferase, such as the one encoded by the lgtC gene in Neisseria meningitidis and H. influenzae. oup.comnih.govresearchgate.net The function of LgtC as an α-galactosyltransferase has been confirmed through enzymatic assays using synthetic acceptor molecules. oup.comnih.gov

Biochemical characterization of these enzymes often involves:

Cloning and Recombinant Expression : Genes encoding the transferases are cloned and expressed in hosts like E. coli to produce large quantities of active enzyme. nih.govnih.gov

Enzyme Assays : Standard glycosyltransferase assays are performed to determine the enzyme's activity, substrate specificity, and kinetics. researchgate.netnih.gov The reaction products are often analyzed by HPLC and MS to confirm the structure. nih.gov

Multi-Enzyme Synthesis Systems : For efficient production of this compound, multi-enzyme systems have been developed. nih.gov These systems not only use the specific glycosyltransferases but also include enzymes for the in situ regeneration of the required sugar nucleotide donor, UDP-GalNAc. nih.govnih.gov A six-enzyme cycle has been described for this purpose, significantly improving synthesis yields. nih.gov

Table 3: Key Enzymes in this compound Metabolism

| Enzyme | Gene | Source Organism | Function | References |

|---|---|---|---|---|

| β-1,3-N-acetylgalactosaminyltransferase | lgtD | Haemophilus influenzae | Transfers GalNAc to globotriose to form this compound. | nih.govnih.govnih.gov |

| α-1,4-galactosyltransferase | lgtC | Neisseria meningitidis, H. influenzae | Transfers Gal to lactose (B1674315) to form globotriose. | oup.comnih.govresearchgate.net |

| UDP-N-acetylglucosamine C4 epimerase | galE | Plesiomonas shigelloides | Interconverts UDP-GlcNAc to UDP-GalNAc for donor regeneration. | researchgate.netnih.gov |

Bioinformatics and Computational Modeling in Glycobiology Research of this compound

Bioinformatics and computational modeling are increasingly vital for advancing glycobiology research, providing tools to analyze, predict, and visualize the complex world of glycans like this compound. neb.com

Glycan Databases are essential resources that compile information on glycan structures, their functions, and the enzymes that synthesize them. glycopedia.eu

GlyGen is a major data integration project that retrieves and harmonizes carbohydrate-related data from multiple international sources. glycopedia.eu

Glyco3D provides a portal to 3D structures of carbohydrates and the proteins that recognize them. glycopedia.eu

Databases of Glycan Determinants : Specialized databases have been created that contain 3D structural features of prominent glycan determinants, including globosides, established through NMR spectroscopy and molecular modeling. researchgate.netoup.com These resources are crucial for understanding glycan recognition events. oup.com

Glydin' is a tool that visualizes relationships between glycoepitopes in a network, based on shared substructures or the enzymes required for their synthesis. expasy.org

Computational Modeling and Simulation provides atomic-level insights into the structure and dynamics of this compound and its interactions with proteins.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the behavior of atoms and molecules over time, capturing the conformational dynamics of this compound. ebsco.comnih.govnih.gov This can reveal how it interacts with viral proteins or cellular receptors. dtic.mil For example, the human parvovirus B19 is known to bind to globoside (B1172493) glycolipids, particularly this compound, on host cells. nih.gov Computational methods can predict the assembly structures of complex molecules and reproduce the formation process. rsc.org

Bioinformatics Tools for Analysis : Various bioinformatics tools assist in the interpretation of experimental data. euroglyco.com For example, software is available to aid in the analysis of mass spectrometry data to automatically assign glycan structures. euroglyco.com The ExPASy server provides a toolbox for processing glycan-related data. asm.org Public databases like GEPIA2 can be used to analyze gene expression data for enzymes like B3GALT5, which is involved in the further processing of this compound. researchgate.net

These computational approaches complement experimental techniques, accelerating the pace of discovery in this compound research by generating hypotheses and providing a framework for interpreting complex data. nih.gov

Table 4: Bioinformatics and Computational Resources for this compound Research

| Resource Type | Name/Example | Function | References |

|---|---|---|---|

| Integrated Database | GlyGen | Integrates and harmonizes data for carbohydrates and glycoconjugates. | glycopedia.eu |

| 3D Structure Database | Glyco3D | Provides 3D structures of carbohydrates and carbohydrate-recognizing proteins. | glycopedia.eu |

| Epitope Network Tool | Glydin' | Visualizes relationships between glycoepitopes based on structure or synthesis. | expasy.org |

| Computational Method | Molecular Dynamics (MD) Simulation | Simulates the motion and interactions of this compound at an atomic level. | ebsco.comnih.govnih.gov |

| Gene Expression Database | GEPIA2 | Analyzes expression of glycan-related genes in different tissues and diseases. | researchgate.net |

Emerging Research Applications and Future Directions for Globotetraose Studies

Globotetraose (B1165421) in Glycoengineering and Biotechnological Production of Complex Glycans

The field of glycoengineering is increasingly utilizing this compound and its derivatives for the biotechnological production of complex glycans. ucl.ac.uknih.gov Metabolic glycoengineering focuses on modifying biosynthetic pathways within cells to produce tailored glycans. researchgate.net This often involves the use of recombinant enzymes and engineered microorganisms to synthesize specific oligosaccharide structures.

A significant area of research is the enzymatic synthesis of this compound. nih.gov The N-acetylgalactosaminyltransferase LgtD from Haemophilus influenzae strain Rd, for example, has been instrumental in this process. This enzyme catalyzes the addition of an N-acetylgalactosamine (GalNAc) residue from a donor substrate, UDP-GalNAc, to an acceptor molecule. nih.gov Researchers have successfully used this enzyme in multiple-enzyme systems for the in vitro synthesis of both this compound and its isomer, isothis compound (B594378). nih.govresearchgate.net To overcome the high cost and inhibitory effects associated with the UDP-GalNAc donor substrate, in situ regeneration systems have been developed. nih.govresearchgate.net

Furthermore, metabolically engineered Escherichia coli have been developed as "cell factories" for the large-scale in vivo synthesis of globotriose (B1671595) and this compound. researchgate.net This involves co-expressing recombinant glycosyltransferases in the bacteria. researchgate.net For instance, the overexpression of the lgtD gene from H. influenzae and the wbpP gene from Pseudomonas aeruginosa (which encodes a UDP-GalNAc C4 epimerase) in E. coli has enabled the production of this compound. researchgate.net

These biotechnological advancements are paving the way for the efficient and scalable production of complex glycans containing the this compound core structure. This increased availability is crucial for facilitating further research into their biological functions and potential therapeutic applications. nih.gov

Research on Targeting this compound-Mediated Signaling Pathways in Disease Models

This compound and its associated glycosphingolipids are implicated in various disease processes, particularly in cancer, making their mediated signaling pathways a key area of research. nih.govfrontiersin.orgnews-medical.net Altered expression of globo-series glycolipids on cell surfaces can significantly impact cellular adhesion, signaling, and immune responses. mdpi.com

In the context of cancer, especially breast cancer, this compound (Gb4) and its derivatives are often overexpressed. nih.gov These glycolipids can interact with membrane-associated signaling complexes, influencing critical pathways like the Focal Adhesion Kinase (FAK) and AKT pathways, which regulate cell survival, proliferation, and invasion. nih.gov

Recent studies have explored the potential of modified forms of this compound as therapeutic agents. For example, acetylated this compound (Ac-Gb4) has been investigated for its ability to target glycolipid-mediated signaling in breast cancer cells. nih.govresearchgate.netresearchgate.net Research has shown that Ac-Gb4 can selectively induce apoptosis and reduce the proliferation of cancer cells while having a minimal effect on normal cells. nih.govresearchgate.net Mechanistic studies suggest that Ac-Gb4 may exert its anti-cancer effects by modulating signaling pathways that control both cell survival and apoptosis. nih.gov Specifically, treatment with Ac-Gb4 has been shown to lead to FAK cleavage, reduced AKT expression, and increased activation of caspase-3, an enzyme crucial for apoptosis. nih.govresearchgate.net

These findings highlight the potential of targeting this compound-mediated signaling as a novel therapeutic strategy for diseases like triple-negative breast cancer, which currently has limited treatment options. nih.govresearchgate.netresearchgate.net

Development of Research Tools and Glycan-Based Inhibitors Based on this compound Structures

The development of research tools and inhibitors based on the this compound structure is a burgeoning area of investigation. The synthesis of this compound and its analogues is of great interest for creating potential inhibitors of cell-cell interactions where these glycans play a role. nih.gov

One approach involves the chemical modification of this compound to enhance its therapeutic properties. Acetylated this compound (Ac-Gb4) is a prime example, synthesized to improve its membrane permeability and potential as a drug candidate. nih.govmdpi.com The addition of acetyl groups increases the lipophilicity of the molecule, which can facilitate its entry into cells. mdpi.com Such modifications aim to create glycomimetics, which are compounds that mimic the structure of glycans and can modulate the activity of glycosyltransferases and glycosidases, the enzymes responsible for glycan synthesis and degradation. mdpi.com

Furthermore, this compound and related globo-series glycans like Globo H, Gb3, and Gb5 are being explored as targets for the development of novel immunotherapies. google.com Researchers are working on generating single-domain antibodies (sdAbs or VHHs) that can specifically bind to these glycans. google.com These sdAbs could be used in various applications, including the development of Chimeric Antigen Receptor (CAR) T-cells that can recognize and target cancer cells overexpressing these globo-series glycans. google.com